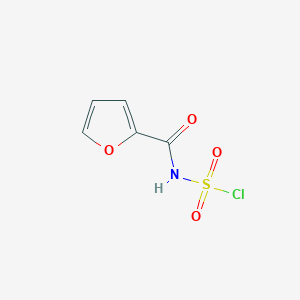

2-Furoylsulphamoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H4ClNO4S |

|---|---|

Molecular Weight |

209.61 g/mol |

IUPAC Name |

N-(furan-2-carbonyl)sulfamoyl chloride |

InChI |

InChI=1S/C5H4ClNO4S/c6-12(9,10)7-5(8)4-2-1-3-11-4/h1-3H,(H,7,8) |

InChI Key |

BLPCQMSACSTZSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)NS(=O)(=O)Cl |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Furoylsulphamoyl chloride, and how can purity be optimized?

- Methodology :

- Synthesis : Typically involves reacting 2-furoic acid with thionyl chloride (SOCl₂) to form 2-furoyl chloride, followed by sulfamoylation using sulfamoyl chloride. Key parameters include temperature control (0–5°C to prevent side reactions) and inert atmosphere (N₂/Ar) to avoid hydrolysis .

- Purification : Use fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) to isolate the product. Purity can be verified via GC-MS or HPLC (retention time comparison with standards) .

Q. How should researchers characterize this compound structurally?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to confirm furan ring protons (δ 6.5–7.5 ppm) and sulfamoyl group (δ 3.1–3.3 ppm for NH₂).

- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch), ~1370 cm⁻¹ (S=O asymmetric stretch), and ~1160 cm⁻¹ (S=O symmetric stretch) .

- Elemental Analysis : Verify %C, %H, %N, and %S within ±0.3% of theoretical values .

Q. What are critical safety protocols for handling this compound in laboratory settings?

- Storage : Store in amber glass bottles under inert gas (N₂) at 2–8°C to prevent moisture absorption and degradation .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) followed by adsorption using vermiculite. Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?

- Contradiction Analysis :

- Source Evaluation : Cross-check data from NIST Chemistry WebBook (empirical measurements) vs. computational solubility predictions (e.g., COSMO-RS). Discrepancies often arise from impurities or measurement conditions (e.g., temperature, humidity) .

- Experimental Replication : Repeat solubility tests in dry DMF, DMSO, and acetonitrile under controlled humidity (<10% RH) using Karl Fischer titration to confirm solvent dryness .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitutions?

- Mechanistic Study Design :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track reaction rates with amines (e.g., aniline, benzylamine) in THF. Compare activation energies (Eₐ) via Arrhenius plots .

- DFT Calculations : Model transition states (e.g., Gaussian 16) to identify electron-deficient sites on the carbonyl carbon and sulfamoyl group, which drive nucleophilic attack .

Q. How does hydrolytic stability of this compound vary under aqueous vs. non-aqueous conditions, and what are the degradation products?

- Stability Assessment :

- Hydrolysis Kinetics : Monitor degradation in buffered solutions (pH 2–12) at 25°C using LC-MS. Major products include 2-furoic acid and sulfamic acid, with half-life (t₁/₂) shortest at pH >10 due to OH⁻ catalysis .

- Non-Aqueous Media : Test stability in anhydrous acetonitrile with molecular sieves; degradation is negligible over 72 hours .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

- Process Optimization :

- DOE Approach : Use a Box-Behnken design to optimize molar ratios (2-furoic acid:SOCl₂:sulfamoyl chloride), reaction time (4–12 hrs), and agitation speed (200–600 rpm) .

- In-line Analytics : Implement PAT tools (e.g., ReactIR) to track intermediate formation and terminate reactions at >95% conversion .

Data Contradiction & Methodological Guidance

Q. How should researchers address discrepancies in reported LC₅₀ values for this compound in toxicity studies?

- Root-Cause Analysis :

- Assay Variability : Compare test organisms (e.g., Daphnia magna vs. zebrafish embryos), exposure times (24–96 hrs), and solvent carriers (DMSO vs. acetone) that influence bioavailability .

- Statistical Harmonization : Apply meta-analysis (e.g., random-effects model) to aggregate data, weighting studies by sample size and methodological rigor .

Q. What computational models best predict the electrophilicity of this compound for reaction screening?

- Model Selection :

- Receptor-Based ML : Train models on datasets combining quantum mechanical descriptors (e.g., Fukui indices) and experimental reactivity data (e.g., Hammett σ⁺ values) .

- Validation : Cross-check predictions against small-scale reactivity assays (e.g., competition experiments with p-nitroaniline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.